![molecular formula C16H13ClF3NO B5719364 N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5719364.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide, commonly known as A-769662, is a chemical compound that has gained attention in recent years for its potential use in scientific research. A-769662 is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism and energy homeostasis. In
Mécanisme D'action
A-769662 is a potent activator of N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide, a key regulator of cellular metabolism and energy homeostasis. N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide is activated in response to cellular stress, such as low energy levels, and functions to restore energy balance by promoting energy-generating processes and inhibiting energy-consuming processes. A-769662 activates N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide by binding to the γ subunit of the enzyme, leading to conformational changes that increase its activity.
Biochemical and Physiological Effects:
A-769662 has been shown to have a variety of biochemical and physiological effects, including improving glucose uptake and insulin sensitivity in skeletal muscle cells, inhibiting the growth of cancer cells and inducing apoptosis, improving cognitive function and protecting against neuronal damage, and increasing fatty acid oxidation and mitochondrial biogenesis. A-769662 has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and increasing the expression of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using A-769662 in lab experiments is its potency and specificity for activating N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide, making it a useful tool for studying the role of N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide in various cellular processes. However, one limitation of using A-769662 is its potential to cause off-target effects, as it may activate other enzymes or signaling pathways in addition to N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide.
Orientations Futures
There are several potential future directions for research on A-769662. One area of interest is its potential use in treating neurodegenerative disorders, as it has been shown to improve cognitive function and protect against neuronal damage. Another area of interest is its potential use in combination with other drugs or therapies, such as chemotherapy, to enhance their effectiveness. Additionally, further research is needed to better understand the potential off-target effects of A-769662 and to develop more specific N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide activators.
Méthodes De Synthèse
The synthesis of A-769662 involves several steps, starting with the reaction of 4-chloro-3-trifluoromethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2,5-dimethylaniline to form the benzamide derivative, which is subsequently converted to A-769662 through a series of reactions involving acetic anhydride and sodium hydride.
Applications De Recherche Scientifique
A-769662 has been extensively studied for its potential use in treating various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes research, A-769662 has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, making it a potential therapeutic agent for type 2 diabetes. In cancer research, A-769662 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. In neurodegenerative disorder research, A-769662 has been shown to improve cognitive function and protect against neuronal damage, making it a potential treatment for Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO/c1-9-3-4-10(2)12(7-9)15(22)21-11-5-6-14(17)13(8-11)16(18,19)20/h3-8H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOZWJRPTXXIKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-ethylcyclohexyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B5719296.png)
![1-[2-(ethylthio)benzoyl]indoline](/img/structure/B5719314.png)
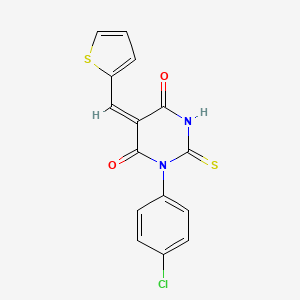
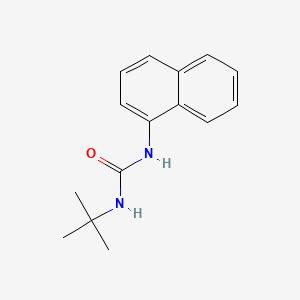
![N-(3-hydroxy-5-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5719323.png)
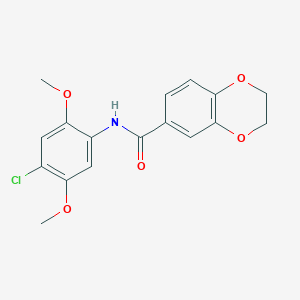
![5-{[(4-methyl-1-piperazinyl)methylene]amino}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5719336.png)
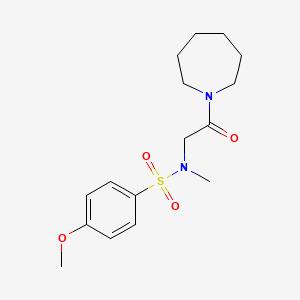
![1-cyclohexylchromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5719349.png)
![(4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5719350.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B5719355.png)
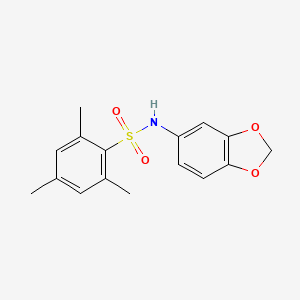
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719380.png)
![4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5719382.png)